![molecular formula C19H22BrN3O2S B7479162 4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)
4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
作用機序
The mechanism of action of 4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide X is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain. Specifically, it is believed to modulate the activity of the serotonin receptor 5-HT1A. This modulation of receptor activity may lead to changes in neurotransmitter release and ultimately, changes in behavior.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound X has been shown to increase serotonin levels in the brain. This increase in serotonin levels may lead to changes in behavior, such as increased locomotor activity and decreased anxiety-like behavior. Additionally, this compound X has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide X in lab experiments is its specificity for the serotonin receptor 5-HT1A. This specificity allows researchers to study the function of this receptor in a more targeted manner. Additionally, this compound X has been shown to have relatively low toxicity in animal studies. However, one limitation of using this compound X in lab experiments is its complex synthesis process. This may limit its availability and increase the cost of research.
将来の方向性
There are several future directions for research on 4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide X. One direction is to further study its potential as a drug candidate for the treatment of various diseases, such as depression and anxiety disorders. Another direction is to study its potential as a tool to study protein-ligand interactions in the field of biochemistry. Additionally, further studies on the mechanism of action of this compound X may lead to a better understanding of the function of the serotonin receptor 5-HT1A in the brain.
合成法
Compound X can be synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-fluorobenzaldehyde with guanidine to form a pyrimidine intermediate. The intermediate is then reacted with N-isopropylpiperazine-1-carboxylic acid to form 4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide X. The synthesis of this compound X is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
Compound X has been studied extensively in the scientific community for its potential applications in various fields. In the field of medicinal chemistry, 4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide X has been studied for its potential as a drug candidate for the treatment of various diseases. In the field of neuroscience, this compound X has been studied for its potential as a tool to study the function of certain receptors in the brain. In the field of biochemistry, this compound X has been studied for its potential as a tool to study protein-ligand interactions.
特性
IUPAC Name |
1-(4-bromobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2S/c1-13-22-17(12-26-13)6-9-21-18(24)14-7-10-23(11-8-14)19(25)15-2-4-16(20)5-3-15/h2-5,12,14H,6-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISAIDQBJWBIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

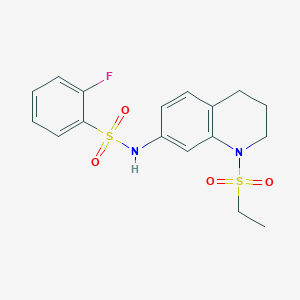

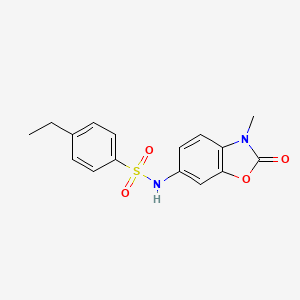
![N-(2,4-difluorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B7479094.png)
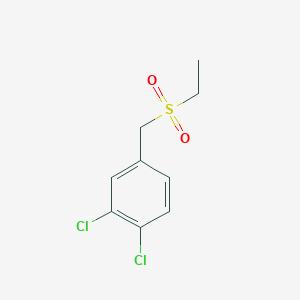

![2-{4-[2-(4-fluoroanilino)-2-oxoethyl]tetrahydro-1-pyrazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B7479143.png)
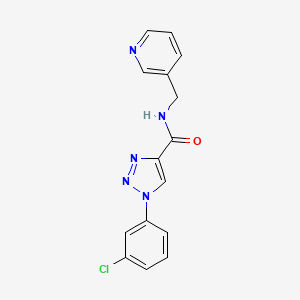
![ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B7479151.png)
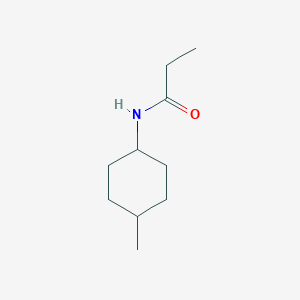

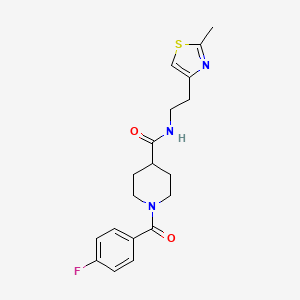
![2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7479175.png)
![2-[4-[(4-fluorophenyl)sulfonyl-methylamino]phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479176.png)